molecular formula C21H25N3O5S B6538816 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide CAS No. 1070960-87-0

4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide

Numéro de catalogue: B6538816
Numéro CAS: 1070960-87-0
Poids moléculaire: 431.5 g/mol
Clé InChI: AQXUFHASMOXJKK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(Dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide (DMSO-MOP) is a small molecule with potential therapeutic applications. It belongs to the class of benzamides and is an analog of the widely used anticonvulsant drug phenytoin. It has been studied for its potential to treat a variety of neurological disorders, including epilepsy, Parkinson's disease, Alzheimer's disease, and stroke. DMSO-MOP has been shown to have neuroprotective effects in animal models and has been proposed as a potential drug for a variety of neurological disorders.

Mécanisme D'action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide is not fully understood. However, it is believed to act through several mechanisms. This compound has been shown to interact with the voltage-gated sodium channels, which play a role in the generation and propagation of action potentials. It has also been shown to modulate the activity of the NMDA receptor, which is involved in synaptic plasticity and learning and memory. In addition, this compound has been shown to act as an antioxidant, which may protect neurons from oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in animal models. In animal models of epilepsy, this compound has been shown to reduce the levels of glutamate, GABA, and other neurotransmitters. In animal models of Parkinson's disease, this compound has been shown to reduce the levels of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin. In animal models of stroke, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide in laboratory experiments include its low toxicity, low cost, and ease of synthesis. Its low toxicity makes it safe to use in animal models, and its low cost and ease of synthesis make it an attractive option for researchers. However, there are some limitations to using this compound in laboratory experiments. The most significant limitation is the lack of human trials, which limits the ability to extrapolate the results of animal studies to humans.

Orientations Futures

There are several potential future directions for 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide research. One potential direction is to investigate the potential therapeutic effects of this compound in humans. This could be done through clinical trials in patients with neurological disorders. Another potential direction is to investigate the mechanism of action of this compound in more detail. This could be done through in vitro studies and animal studies. Additionally, further research could be done to investigate the potential side effects of this compound in humans. Finally, further research could be done to investigate the potential synergistic effects of combining this compound with other drugs.

Méthodes De Synthèse

The synthesis of 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide involves a series of reactions. The synthesis begins with the reaction of 4-dimethylsulfamoyl-N-phenylbenzamide with sodium hydroxide to form 4-dimethylsulfamoyl-N-phenylbenzamide hydrochloride. This intermediate is then reacted with 2-morpholin-4-yl-2-oxoethyl chloride to form the desired product, this compound.

Applications De Recherche Scientifique

4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide has been studied for its potential to treat a variety of neurological disorders. In animal models of epilepsy, this compound has been shown to reduce seizure activity and increase the latency of seizure onset. In animal models of Parkinson's disease, this compound has been shown to reduce the severity of motor deficits and improve motor coordination. In animal models of Alzheimer's disease, this compound has been shown to reduce amyloid-beta accumulation and improve cognitive performance. In animal models of stroke, this compound has been shown to reduce infarct size and improve neurological function.

Propriétés

IUPAC Name

4-(dimethylsulfamoyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-23(2)30(27,28)19-9-5-17(6-10-19)21(26)22-18-7-3-16(4-8-18)15-20(25)24-11-13-29-14-12-24/h3-10H,11-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXUFHASMOXJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.